molecular formula C7H8O2S B1294796 Methyl 3-thienylacetate CAS No. 58414-52-1

Methyl 3-thienylacetate

Cat. No. B1294796
CAS RN: 58414-52-1
M. Wt: 156.2 g/mol
InChI Key: RZGRWVULDSXQSM-UHFFFAOYSA-N
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Description

Methyl 3-thienylacetate (MTA) is a naturally occurring compound found in a variety of plants, fungi, and bacteria. MTA is a colorless, volatile liquid with a pungent odor. It is used in the synthesis of a variety of compounds and has been found to have a number of biological activities. MTA has been studied for its potential applications in the medical field, including in vivo and in vitro research.

Scientific Research Applications

1. Synthesis of (Meth)Acrylates

  • Application Summary: (Meth)acrylates are widely used as polymeric reagents or polymer supports in biochemical and chemical applications . They provide a single reaction step for the synthesis of reactive polymers .
  • Methods of Application: The free radical polymerization reaction of (aryl-1,3-dioxolane-4-yl) methyl acrylate monomer is conducted using 2,2′-azobisisobutyronitrile (AIBN) as an initiator in 1,4-dioxane, at 65°C with 90% conversion in 6 hours .
  • Results: The formed polymer is precipitated in ethyl alcohol .

2. Enhanced Oil Recovery (EOR) with Fatty Acid Methyl Esters (FAMEs)

  • Application Summary: FAMEs derived from biomass sources can lower the minimum miscibility pressure (MMP) in CO2-crude oil systems, thereby enhancing CO2-EOR performance . FAME presents an innovative alternative to conventional petroleum-based chemicals in EOR .
  • Methods of Application: The study involved two types of biomass-derived FAME, sourced from Rubber Seed Oil and Palm Kernel Oil, and two types of crude oil, Tapis and Dulang, tested using the slim tube method at 90 °C and pressures up to 4500 psi .
  • Results: The addition of 5% vol. FAME to Tapis crude oil demonstrated promise, with Methyl Laurate reducing the MMP by 17.12% and Methyl Oleate by 3.34%. Increasing the concentration of Methyl Laurate to 10% vol. resulted in a substantial 21% MMP reduction .

3. Synthesis of New (Meth)Acrylate-Based Monomers and Polymers

  • Application Summary: Reactive polymers, also known as functional polymers, are widely used as polymeric reagents or polymer supports in biochemical and chemical applications . They are used to synthesize new (meth)acrylate-based monomers and polymers .
  • Methods of Application: The synthesis of a series of new (meth)acrylate esters, including amide, dioxolane, benzofuran, and chalcone groups, is described .
  • Results: The new (meth)acrylate-based monomers and polymers have been successfully synthesized .

4. Applications of 1-Acyl-3-Substituted Thioureas

  • Application Summary: 1-Acyl-3-substituted thioureas have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .
  • Methods of Application: The synthesis of 1-acyl-3-substituted thioureas involves the reaction of isocyanates with amines .
  • Results: These compounds exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .

5. DNA Methylation

  • Application Summary: DNA methylation is a crucial process in gene regulation and cellular differentiation .
  • Methods of Application: To quantify DNA methylation, E. coli cytosine methyltransferase SssI is used to specifically methylate the cytosine in all of the CpG dinucleotides that remained after sodium bisulfite treatment, using 3 H-labeled S-adenosyl-L-methionine (SAM) as a methyl donor .
  • Results: This method allows for the quantification of DNA methylation .

6. Synthesis of New (Meth)Acrylate-Based Monomers and Polymers

  • Application Summary: Reactive polymers, also known as functional polymers, are widely used as polymeric reagents or polymer supports in biochemical and chemical applications . They are used to synthesize new (meth)acrylate-based monomers and polymers .
  • Methods of Application: The synthesis of a series of new (meth)acrylate esters, including amide, dioxolane, benzofuran, and chalcone groups, is described .
  • Results: The new (meth)acrylate-based monomers and polymers have been successfully synthesized .

7. Applications of 1-Acyl-3-Substituted Thioureas

  • Application Summary: 1-Acyl-3-substituted thioureas have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . These scaffolds exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .
  • Methods of Application: The synthesis of 1-acyl-3-substituted thioureas involves the reaction of isocyanates with amines .
  • Results: These compounds exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .

8. DNA Methylation

  • Application Summary: DNA methylation is a crucial process in gene regulation and cellular differentiation .
  • Methods of Application: To quantify DNA methylation, E. coli cytosine methyltransferase SssI is used to specifically methylate the cytosine in all of the CpG dinucleotides that remained after sodium bisulfite treatment, using 3 H-labeled S-adenosyl-L-methionine (SAM) as a methyl donor .
  • Results: This method allows for the quantification of DNA methylation .

Future Directions

For more detailed information, refer to the relevant scientific literature .

properties

IUPAC Name

methyl 2-thiophen-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-9-7(8)4-6-2-3-10-5-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGRWVULDSXQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130269-18-0
Record name 3-Thiopheneacetic acid, methyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130269-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60207119
Record name Methyl 3-thienylacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-thienylacetate

CAS RN

58414-52-1
Record name 3-Thiopheneacetic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58414-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-thienylacetate
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Record name Methyl 3-thienylacetate
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Record name Methyl 3-thienylacetate
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Synthesis routes and methods I

Procedure details

Methyl 3-thienylacetate was prepared by heating 3-thienylacetic acid in acidic methanol. It is an oil, 1H nmr: delta 3.71 (2H, s), 3.76 (3H, s) ppm.
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Synthesis routes and methods II

Procedure details

To 2-(thiophen-3-yl)acetic acid in MeOH at 0° C. was added TMS-CH2N2. The solution was stirred for 3 hours then quenched with a few drops of AcOH. The solvents were evaporated. Column chromatography (SiO2, 3-15% EtOAc/Hex) gave pure methyl 2-(thiophen-3-yl)acetate (E41).
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Synthesis routes and methods III

Procedure details

Acteyl chloride (7.50 ml, 106 mmol) was added dropwise to a solution of 3-thiopheneacetic acid (5.00 g, 35.3 mmol) in dry MeOH (150 ml) at 0° C. The mixture was left to slowly reach room temperature and stirred overnight. Solvents were evaporated and residue filtered through a short plug of silica gel (DCM) to give a quantitative yield of the title compound as an oil. 1H NMR (400 MHz, CDCl3): □ 3.64 (s, 2H), 3.70 (s, 3H), 7.03-7.05 (m, 1H), 7.14-7.15 (m, 1H), 7.27-7.29 (m, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JB Press, JJ Mcnally - Journal of heterocyclic chemistry, 1988 - Wiley Online Library
Substituted thieno[2,3‐c]‐, thieno[3,2‐c]‐ and thieno[3,4‐c]pyridinols have not been described despite the fact that a few descriptions of the parent ring systems have appeared in the …
Number of citations: 30 onlinelibrary.wiley.com
RJ Gillespie - 1979 - storre.stir.ac.uk
The research described in this thesis is prefaced by an introductory review on sulfur ylide chemistry. The initial objective of this project was the development of efficient syntheses of the …
Number of citations: 3 www.storre.stir.ac.uk
G Schopf, G Koßmehl - Polythiophenes-Electrically Conductive Polymers, 1997 - Springer
… by the cyanogen bromide method [111]; glucose oxidase is covalently immobilized at the surface of a copolymer electrode from 3-methylthiophene and methyl 3-thienylacetate by the …
Number of citations: 1 link.springer.com
G Schopf - Springer
Number of citations: 0
E Lee-Ruff, FJ Ablenas - Canadian journal of chemistry, 1987 - cdnsciencepub.com
… Methyl 3-thienylacetate was obtained by a similar procedure. The crude ester was used for further reactions without purification; ir v: 1730cm-'; ' ~ nmr 6: 7.28 (dd, J = 5.4,0.9Hz, HS), …
Number of citations: 16 cdnsciencepub.com

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